TX1-85-1 was synthesized as part of a research initiative aimed at developing covalent inhibitors for Her3. It is classified as a small molecule drug and specifically categorized under covalent inhibitors due to its mechanism of action involving irreversible binding to its target. The compound has demonstrated significant potency, with an IC50 value of approximately 23 nanomolar in biochemical assays, indicating its effectiveness at low concentrations .
The synthesis of TX1-85-1 involves several key steps:
TX1-85-1 undergoes specific chemical reactions upon interaction with Her3:
These reactions highlight the specificity and potency of TX1-85-1 as a therapeutic agent against Her3.
The mechanism by which TX1-85-1 exerts its effects involves:
This mechanism underscores the potential utility of TX1-85-1 in overcoming resistance mechanisms seen in various cancers.
TX1-85-1 exhibits several notable physical and chemical properties:
Key data points include:
Property | Value |
---|---|
Molecular Weight | ~580 Da |
IC50 | 23 nM |
Solubility | High (exact values vary) |
These properties are crucial for determining the pharmacokinetics and pharmacodynamics of TX1-85-1 in clinical settings .
TX1-85-1 has significant potential applications in scientific research and clinical settings:
Research continues into optimizing its use alongside other therapeutic agents to enhance efficacy against various tumor types that rely on Her3 signaling pathways .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3